(1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate
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Overview
Description
(1S,3R,4R)-2-azoniabicyclo[221]heptane-3-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional configuration, which imparts specific chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic framework, often derived from norbornene derivatives.
Cyclization: A key step involves the cyclization reaction, where the nitrogen atom is introduced into the bicyclic structure. This can be achieved through various methods, such as the use of azides or amines.
Functionalization: The carboxylate group is introduced through functionalization reactions, often involving carboxylation or esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and functionalization steps under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield, while maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylate group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (1S,3R,4R)-2-azoniabicyclo[221]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, (1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
- (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxamide
Uniqueness
Compared to similar compounds, (1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of the carboxylate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVVXSIHLQYXJJ-NGJCXOISSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C([NH2+]2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([NH2+]2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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